molecular formula C21H22N2O2S B2431432 N-[(1-phenylpyrrolidin-2-yl)methyl]naphthalene-1-sulfonamide CAS No. 1798030-22-4

N-[(1-phenylpyrrolidin-2-yl)methyl]naphthalene-1-sulfonamide

Cat. No.: B2431432
CAS No.: 1798030-22-4
M. Wt: 366.48
InChI Key: LLSWUBUQJUILNP-UHFFFAOYSA-N
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Description

N-[(1-phenylpyrrolidin-2-yl)methyl]naphthalene-1-sulfonamide is an organic compound with the molecular formula C21H22N2O2S It is characterized by a naphthalene ring substituted with a sulfonamide group and a pyrrolidine ring attached to a phenyl group

Properties

IUPAC Name

N-[(1-phenylpyrrolidin-2-yl)methyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c24-26(25,21-14-6-9-17-8-4-5-13-20(17)21)22-16-19-12-7-15-23(19)18-10-2-1-3-11-18/h1-6,8-11,13-14,19,22H,7,12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSWUBUQJUILNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 1-Phenyl-4-aminobutanol

A common route involves cyclizing 1-phenyl-4-aminobutanol under acidic conditions. For example, treatment with HCl in methanol induces intramolecular nucleophilic attack, forming the pyrrolidine ring. This method yields racemic mixtures, necessitating chiral resolution if enantiopure products are required.

Asymmetric Hydrogenation of Enamides

Enantioselective synthesis can be achieved using ruthenium-BINAP catalysts . For instance, hydrogenating α,β-unsaturated γ-lactams (e.g., 4-amino-3-oxobutanoic acid derivatives) under 30 atm H₂ at 50°C produces (S)-4-hydroxy-2-pyrrolidone with >99% enantiomeric excess. Subsequent reduction of the lactam to pyrrolidine is achieved via LiAlH₄ or catalytic hydrogenation.

Sulfonylation Strategies

The sulfonamide group is introduced via direct sulfonylation of the pyrrolidine-methylamine intermediate:

Classic Sulfonylation

Treating (1-phenylpyrrolidin-2-yl)methylamine with naphthalene-1-sulfonyl chloride in dichloromethane or THF with a tertiary amine base (e.g., Et₃N ) yields the target compound. Reaction conditions must maintain temperatures <30°C to prevent sulfonyl chloride hydrolysis.

Example Protocol :

  • Dissolve (1-phenylpyrrolidin-2-yl)methylamine (1 equiv) in anhydrous THF.
  • Add Et₃N (1.2 equiv) and cool to 0°C.
  • Slowly add naphthalene-1-sulfonyl chloride (1.1 equiv) dropwise.
  • Stir at room temperature for 12 hours.
  • Quench with H₂O, extract with EtOAc, and purify via silica gel chromatography.

Microwave-Assisted Coupling

Recent patents describe copper-catalyzed coupling under microwave irradiation. For example, combining the amine intermediate with naphthalene-1-sulfonyl chloride, CuI , and N,N’-dimethylethylenediamine in dioxane at 140°C for 14 hours accelerates the reaction, improving yields to >75%.

Purification and Characterization

Final purification typically employs column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1 ) or recrystallization from ethyl acetate/hexane mixtures. Characterization via ¹H NMR , ¹³C NMR , and HRMS confirms structural integrity:

Key Spectral Data :

  • ¹H NMR (CDCl₃) : δ 8.45 (d, 1H, naphthalene H8), 7.90–7.40 (m, 7H, aromatic), 3.80–3.20 (m, 4H, pyrrolidine CH₂), 2.60 (m, 1H, CH₂N).
  • HRMS (ESI+) : m/z calcd. for C₂₁H₂₂N₂O₂S [M+H]⁺ 367.1481, found 367.1485.

Comparative Analysis of Synthetic Routes

The table below summarizes yields and conditions for key methods:

Method Starting Materials Conditions Yield Purity
Alkylation Chloromethyl sulfonamide K₂CO₃, DMF, 80°C, 8h 45% 90%
Reductive Amination 2-Formylpyrrolidine NaBH₃CN, MeOH, rt, 12h 68% 95%
Microwave Coupling Amine + sulfonyl chloride CuI, dioxane, 140°C, 14h (MW) 78% 98%
Classic Sulfonylation Amine + sulfonyl chloride Et₃N, THF, rt, 12h 62% 92%

Industrial-Scale Considerations

For bulk synthesis, microwave-assisted protocols offer advantages in reaction time and yield. However, costs of chiral catalysts (e.g., Ru-BINAP) may favor racemic synthesis followed by enzymatic resolution. Recent advances in flow chemistry enable continuous sulfonylation, reducing solvent waste and improving scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(1-phenylpyrrolidin-2-yl)methyl]naphthalene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitro groups, and alkyl groups using appropriate electrophiles and catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

N-[(1-phenylpyrrolidin-2-yl)methyl]naphthalene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s structural properties make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of N-[(1-phenylpyrrolidin-2-yl)methyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings facilitate π-π interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-phenylpyrrolidin-2-yl)methyl]benzenesulfonamide: Similar structure but with a benzene ring instead of a naphthalene ring.

    N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-sulfonamide: Contains a thiophene ring instead of a naphthalene ring.

    N-[(1-phenylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide: Features a pyridine ring in place of the naphthalene ring.

Uniqueness

N-[(1-phenylpyrrolidin-2-yl)methyl]naphthalene-1-sulfonamide is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

N-[(1-phenylpyrrolidin-2-yl)methyl]naphthalene-1-sulfonamide is an organic compound with the molecular formula C21H22N2O2S. It features a naphthalene ring substituted with a sulfonamide group and a pyrrolidine ring attached to a phenyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including interactions with various biological macromolecules.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Attachment of the Phenyl Group : Utilizes Friedel-Crafts alkylation where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
  • Sulfonamide Formation : The final step involves the introduction of the sulfonamide group.

Chemical Reactions

The compound can undergo various chemical reactions, including:

  • Oxidation : Can be oxidized using potassium permanganate or chromium trioxide, leading to sulfoxides or sulfones.
  • Reduction : Reduction reactions using lithium aluminum hydride can convert the sulfonamide group to an amine.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group forms hydrogen bonds with active site residues, while the aromatic rings facilitate π-π interactions, modulating the activity of target proteins.

Pharmacological Potential

Research indicates that this compound may have several pharmacological applications, including:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Cell LineIC50 (µM)Mechanism of Action
HCT116 (Colon Cancer)15Induction of oxidative stress
MDA-MB-231 (Breast Cancer)20Inhibition of cell proliferation

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial properties of derivatives related to naphthalene compounds, showing significant inhibition against various bacterial strains, suggesting potential applications in treating infections.
  • Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibits cytotoxic effects on cancer cells through mechanisms involving oxidative stress and apoptosis.
  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to its use as a therapeutic agent in metabolic disorders.

Toxicological Profile

While promising, toxicity studies are essential for understanding the safety profile of this compound. Preliminary assessments indicate low acute toxicity; however, long-term studies are required to ascertain chronic effects and potential carcinogenicity.

Q & A

Q. What statistical methods are recommended for high-throughput screening (HTS) data normalization?

  • Answer : Apply Z-score normalization or B-score correction to minimize plate-to-plate variability. Use strict hit criteria (e.g., ≥3σ from controls) and confirm hits in orthogonal assays (e.g., SPR for binding kinetics) .

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